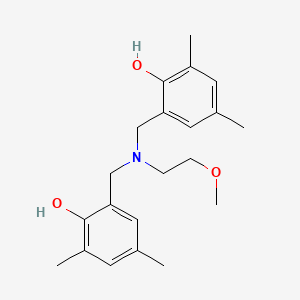![molecular formula C13H14O4S B12522305 [4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid CAS No. 652972-54-8](/img/structure/B12522305.png)
[4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid is an organic compound characterized by a cyclopentene ring substituted with a benzenesulfonyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid typically involves the reaction of cyclopentadiene with benzenesulfonyl chloride under specific conditions to introduce the benzenesulfonyl group. This is followed by the addition of an acetic acid moiety through a series of reactions involving intermediates such as esters or halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction could produce cyclopentane derivatives. Substitution reactions can lead to a wide range of functionalized cyclopentene compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of sulfonyl groups on biological systems. Its derivatives could serve as potential inhibitors or activators of specific enzymes or receptors, providing insights into biochemical pathways and mechanisms.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the benzenesulfonyl group may impart specific pharmacological properties, making these compounds candidates for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and versatility make it suitable for various applications, including coatings, adhesives, and advanced materials.
Mecanismo De Acción
The mechanism of action of [4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, enzymes, or receptors, potentially modulating their activity. The cyclopentene ring and acetic acid moiety may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-cyclopent-2-en-1-ylphenoxy)acetic acid: This compound shares a similar cyclopentene structure but differs in the presence of a phenoxy group instead of a benzenesulfonyl group.
2-(cyclopent-2-en-1-ylamino)acetic acid: Another similar compound with an amino group replacing the benzenesulfonyl group.
Uniqueness
The uniqueness of [4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid lies in the presence of the benzenesulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and potential interactions with biological targets, making it valuable for various applications.
Propiedades
Número CAS |
652972-54-8 |
|---|---|
Fórmula molecular |
C13H14O4S |
Peso molecular |
266.31 g/mol |
Nombre IUPAC |
2-[4-(benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid |
InChI |
InChI=1S/C13H14O4S/c14-13(15)9-10-6-7-12(8-10)18(16,17)11-4-2-1-3-5-11/h1-7,10,12H,8-9H2,(H,14,15) |
Clave InChI |
HSADVOLAQLPATG-UHFFFAOYSA-N |
SMILES canónico |
C1C(C=CC1S(=O)(=O)C2=CC=CC=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]-](/img/structure/B12522225.png)
![3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12522226.png)
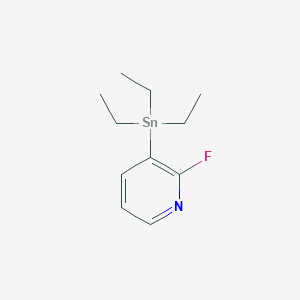
![[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene](/img/structure/B12522243.png)
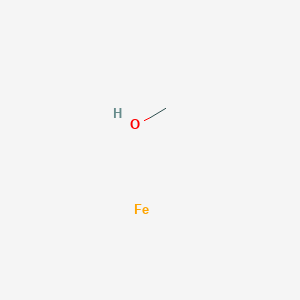

![7,9-Diphenyl-2,3,8-triazaspiro[4.5]deca-6,9-diene-1,4-dione](/img/structure/B12522270.png)

![Benzamide, 4-bromo-N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12522275.png)
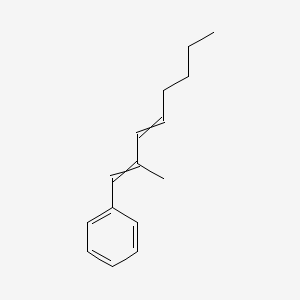
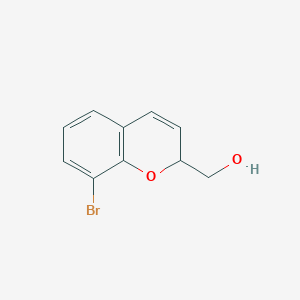
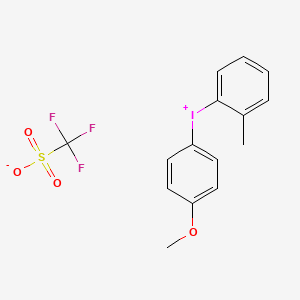
![4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12522295.png)
